molecular formula C8H4INO B14804260 5-Formyl-2-iodobenzonitrile

5-Formyl-2-iodobenzonitrile

Cat. No.: B14804260
M. Wt: 257.03 g/mol
InChI Key: NVHKTHOCYRISML-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzonitrile (B105546) Chemistry

Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a nitrile (-CN) group and one or more halogen atoms. chemicalland21.com The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The halogen atom, particularly iodine, serves as an excellent leaving group in various cross-coupling reactions, which are fundamental to modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

The presence of both these functionalities on a benzene ring makes halogenated benzonitriles valuable building blocks in organic synthesis. bldpharm.combldpharm.com The specific positioning of the halogen and nitrile groups, along with the presence of other substituents, dictates the molecule's reactivity and potential applications. For instance, the carbon-iodine bond is highly susceptible to palladium-catalyzed reactions like the Suzuki and Sonogashira couplings.

Significance of Multifunctionalized Aromatic Scaffolds in Modern Chemical Synthesis

Multifunctionalized aromatic scaffolds are core structures in a molecule that possess multiple reactive sites. nih.gov These scaffolds are of immense importance in modern chemical synthesis, particularly in drug discovery and materials science. nih.govrsc.orgresearchgate.net The ability to selectively modify different parts of the molecule allows for the rapid generation of a diverse library of compounds from a single starting material. nih.gov This approach is central to identifying new biologically active compounds and materials with desired properties.

The strategic advantage of using such scaffolds lies in the concept of "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets with high affinity. nih.gov By making systematic modifications to a multifunctionalized aromatic core, chemists can fine-tune the compound's properties to enhance its potency, selectivity, and pharmacokinetic profile.

Overview of Research Trajectories for 5-Formyl-2-iodobenzonitrile

The research interest in this compound stems from its potential as a versatile intermediate in the synthesis of a wide range of complex organic molecules. The three distinct functional groups—formyl, iodo, and nitrile—offer a playground for chemists to perform sequential and selective chemical transformations.

The iodine atom is a prime site for introducing molecular diversity through various cross-coupling reactions. The formyl group can be a handle for condensation reactions, reductive aminations, or oxidations to a carboxylic acid. The nitrile group can be hydrolyzed, reduced, or used to construct heterocyclic rings.

Current research is exploring the use of this compound in the synthesis of novel heterocyclic compounds, which are prevalent in many pharmaceuticals. Additionally, its application in the development of new materials with specific electronic or optical properties is an active area of investigation. The strategic combination of its functional groups makes it a valuable tool for creating complex and functionally rich molecules.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compoundC8H4INO273.03131151-37-2Trifunctional: formyl, iodo, nitrile
2-Iodobenzonitrile (B177582)C7H4IN229.024387-36-4Halogenated benzonitrile
5-Fluoro-2-iodobenzonitrileC7H3FIN247.01877868-92-3Halogenated benzonitrile
2-Fluoro-5-iodobenzonitrileC7H3FIN247.01351003-36-6Halogenated benzonitrile
5-Formyl-2-methylbenzonitrileC9H7NO145.1627613-36-1Contains formyl and nitrile groups
5-Formyl-2-hydroxybenzonitrileC8H5NO2147.1373289-79-9Contains formyl, hydroxyl, and nitrile groups
BenzonitrileC7H5N103.12100-47-0Parent aromatic nitrile

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4INO

Molecular Weight

257.03 g/mol

IUPAC Name

5-formyl-2-iodobenzonitrile

InChI

InChI=1S/C8H4INO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H

InChI Key

NVHKTHOCYRISML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)I

Origin of Product

United States

Synthetic Methodologies for 5 Formyl 2 Iodobenzonitrile and Its Precursors

Strategies for Formyl Group Introduction

The introduction of a formyl group onto the aromatic ring is a critical step in the synthesis of 5-Formyl-2-iodobenzonitrile. Several methods have been developed, each with its own advantages and substrate scope.

Formylation via 2-Iodobenzonitrile (B177582) Precursors

A common strategy involves the formylation of a pre-existing 2-iodobenzonitrile molecule. This approach ensures the correct positioning of the iodine atom from the outset.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgnumberanalytics.comijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). numberanalytics.comijpcbs.com The resulting electrophilic species, a chloroiminium ion, then attacks the aromatic ring. numberanalytics.comwikipedia.org Subsequent hydrolysis of the intermediate iminium ion furnishes the desired aldehyde. wikipedia.org While effective for activated arenes, the success of this reaction on less reactive substrates like 2-iodobenzonitrile can be influenced by reaction conditions. numberanalytics.com

Electrophilic Aromatic Substitution Approaches for Formyl Functionality

Direct formylation of an aromatic ring through electrophilic aromatic substitution is a fundamental transformation in organic synthesis. The Vilsmeier-Haack reaction stands out as a key example of this approach. organic-chemistry.orgijpcbs.com The reaction mechanism involves the formation of the Vilsmeier reagent, which acts as the formylating agent. numberanalytics.com This reagent is particularly effective for activated aromatic and heteroaromatic substrates. ijpcbs.com The versatility of the Vilsmeier-Haack reaction allows for the introduction of a formyl group that can be further modified, making it a valuable tool in multi-step syntheses. numberanalytics.com

Formation from Benzal Dibromides

An alternative route to the formyl group involves the hydrolysis of a corresponding benzal dibromide. For instance, 5-(dibromomethyl)-2-iodobenzonitrile can serve as a precursor. The hydrolysis of benzal halides, such as benzal chloride, to yield benzaldehydes is a well-established transformation. embibe.comchemcess.com This reaction can be carried out under either alkaline or acidic conditions. chemcess.com Alkaline hydrolysis often employs reagents like sodium carbonate. chemcess.com The initial step involves a nucleophilic substitution, which occurs twice to form an unstable geminal diol that readily converts to the aldehyde. embibe.com

Strategies for Iodo Group Introduction

The regioselective introduction of an iodine atom is the second critical aspect of synthesizing this compound.

Iodination of Substituted Benzonitriles

Direct iodination of a substituted benzonitrile (B105546), such as 3-formylbenzonitrile, offers a direct path to the target molecule. Electrophilic iodination of aromatic compounds is a common method, often employing molecular iodine in the presence of an oxidizing agent. The regioselectivity of the iodination is governed by the directing effects of the substituents already present on the benzene (B151609) ring. For example, the amino group is a strong ortho-, para-director, which can be exploited for regioselective iodination. In the case of 3-formylbenzonitrile, the directing effects of both the formyl and cyano groups will influence the position of the incoming iodine atom. Various iodinating reagents and conditions can be employed to achieve the desired regioselectivity, including the use of iron(III) catalysts to activate N-iodosuccinimide (NIS) for efficient iodination of even deactivated arenes. acs.org

Precursor Design for Regioselective Iodination

Careful design of the precursor molecule can be a powerful strategy to control the regioselectivity of the iodination step. By choosing a starting material with appropriate activating and directing groups, the iodine atom can be selectively introduced at the desired position. For example, the iodination of 2-aminobenzonitrile (B23959) with iodine monochloride in glacial acetic acid results in regioselective iodination at the position para to the amino group, yielding 2-amino-5-iodobenzonitrile. This demonstrates how a strongly activating group can dictate the outcome of the halogenation. Similarly, other precursor designs can be envisioned to facilitate the introduction of iodine at the 2-position relative to the cyano group and meta to the formyl group in the final product.

Nitrile Group Formation and Transformation Pathways

The synthesis of the benzonitrile core of this compound can be achieved through several classical and modern chemical methods. The introduction of the nitrile (-C≡N) group onto the benzene ring is a critical step, as is its potential for subsequent chemical conversions.

Common strategies for nitrile group formation on an aromatic ring include the Sandmeyer reaction, the dehydration of primary amides, and the reaction of organometallic reagents with cyanating agents. The Sandmeyer reaction involves the diazotization of an amino group, followed by treatment with a cyanide salt, typically copper(I) cyanide. studysmarter.co.uk For a precursor to this compound, this would likely involve starting with an appropriately substituted aniline (B41778) derivative.

Another prevalent method is the dehydration of a primary amide. libretexts.org This reaction can be carried out using various dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). libretexts.org The starting primary amide would be synthesized from the corresponding carboxylic acid or acyl chloride.

The transformation of the nitrile group provides a gateway to other valuable functional groups. The triple bond of the nitrile is susceptible to nucleophilic attack. libretexts.org Hydrolysis of the nitrile group, under either acidic or basic conditions, yields a carboxylic acid. libretexts.org Reduction of the nitrile, commonly with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, produces a primary amine. libretexts.org Furthermore, reaction with Grignard reagents followed by hydrolysis can convert the nitrile into a ketone. libretexts.org

Nitrile Synthesis Method Starting Material Key Reagents General Applicability
Sandmeyer ReactionAryl AmineNaNO₂, HCl, CuCNBroad, for aromatic nitriles studysmarter.co.uk
Amide DehydrationPrimary AmideSOCl₂, P₂O₅, POCl₃Widely used for various nitriles libretexts.org
Letts Nitrile SynthesisAromatic Carboxylic AcidMetal ThiocyanatesForms nitriles from carboxylic acids wikipedia.org
Palladium-Catalyzed CyanationAryl Halide/TriflateK₄[Fe(CN)₆], Zn(CN)₂High yield, good functional group tolerance acs.org

Advanced Synthetic Routes

Modern synthetic chemistry offers more sophisticated, efficient, and sustainable methods for preparing complex molecules like this compound. These include precision catalysis, adherence to green chemistry principles, and innovative process technologies.

Palladium-Catalyzed Coupling Reactions in Synthesis of Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the carbon framework of precursors to this compound. wikipedia.orgresearchgate.net These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, often with high yields and excellent functional group tolerance.

One key application is the palladium-catalyzed cyanation of an aryl halide. A precursor such as a dihalogenated benzaldehyde (B42025) could be selectively cyanated using a palladium catalyst and a cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]), which is noted to be a less toxic alternative to other cyanide reagents. acs.org

Alternatively, Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, could be employed to assemble the molecule from smaller fragments. researchgate.netresearchgate.net For instance, a boronic acid derivative containing the formyl group could be coupled with a pre-made 2-iodobenzonitrile fragment, or vice versa. The choice of catalyst, such as tetrakis(triphenylphosphine)palladium(0), and reaction conditions are crucial for achieving high efficiency. wikipedia.org Other prominent coupling reactions like the Heck, Stille, and Sonogashira reactions also offer versatile pathways for precursor synthesis. wikipedia.orgresearchgate.net

Coupling Reaction Reactant 1 Reactant 2 Catalyst System (Example) Bond Formed
Suzuki CouplingArylboronic AcidAryl HalidePd(PPh₃)₄ / BaseC-C researchgate.net
Heck ReactionAlkeneAryl HalidePd(OAc)₂ / LigandC-C wikipedia.org
Stille CouplingOrganostannaneAryl HalidePd(PPh₃)₄C-C wikipedia.org
Sonogashira CouplingTerminal AlkyneAryl HalidePdCl₂(PPh₃)₂ / CuIC-C researchgate.net
Buchwald-Hartwig AminationAmineAryl HalidePd Catalyst / LigandC-N
CyanationAryl HalideCyanide SourcePd Catalyst / LigandC-CN acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.com In the synthesis of this compound, several of these principles can be applied.

One key aspect is the use of safer solvents. Traditional solvents like dimethylformamide (DMF) or dichloromethane (B109758) (CH₂Cl₂) can often be replaced with greener alternatives. skpharmteco.com For instance, ionic liquids have been explored as recyclable solvents and catalysts in the synthesis of benzonitriles from aldehydes. rsc.org

Catalysis, particularly the use of highly efficient palladium catalysts, aligns with green chemistry by enabling reactions to proceed with high atom economy and under milder conditions, reducing energy consumption. wikipedia.orgresearchgate.net The development of heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene oxide or magnetite, further enhances sustainability by allowing for easy separation and reuse of the catalyst. acs.org

Another green approach is the use of less toxic reagents. The substitution of highly toxic cyanide salts with alternatives like potassium ferrocyanide in palladium-catalyzed cyanation reactions is a significant step towards a safer process. acs.org Furthermore, developing synthetic routes that minimize the number of steps and avoid complex purification procedures reduces waste generation. skpharmteco.com

Continuous Flow Synthesis Techniques for Scalability

For the large-scale production of this compound, continuous flow synthesis offers significant advantages over traditional batch processing. rsc.orgrsc.org In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and yield. nih.gov

The enhanced heat and mass transfer in microreactors makes flow chemistry particularly suitable for highly exothermic or rapid reactions, improving safety by minimizing the volume of hazardous material at any given moment. rsc.org Cyanide-free methods for nitrile synthesis, such as the van Leusen reaction using p-tosylmethyl isocyanide (TosMIC), have been successfully adapted to continuous flow processes, demonstrating high throughput and scalability. rsc.org This approach avoids the direct handling of toxic cyanide reagents, which is a major safety benefit for industrial applications. rsc.org The integration of in-line purification and analysis tools can lead to fully automated and highly efficient manufacturing processes for specialty chemicals like this compound. nih.gov

Advanced Chemical Reactivity and Transformation Mechanisms of 5 Formyl 2 Iodobenzonitrile

Reactivity of the Iodo Group

The iodine atom attached to the benzene (B151609) ring of 5-Formyl-2-iodobenzonitrile is a key site for a variety of chemical transformations. Its reactivity is central to the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Aromatic rings, typically nucleophilic, can become electrophilic and undergo this type of substitution when they are functionalized with electron-withdrawing groups. wikipedia.org The SNAr reaction mechanism is distinct from SN2 reactions, as it occurs at a trigonal sp2-hybridized carbon atom. wikipedia.org The steric hindrance of the benzene ring prevents the backside attack required for an SN2 mechanism. wikipedia.org

In the context of this compound, the presence of the electron-withdrawing formyl and cyano groups enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. The reaction is accelerated when these electron-withdrawing groups are positioned ortho or para to the leaving group (the iodo group in this case), as this placement allows for better stabilization of the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

The reactivity order for halides in SNAr reactions is typically F > Cl > Br > I. rsc.org This is because the rate-determining step is usually the formation of the Meisenheimer complex, and the high electronegativity of fluorine stabilizes the transition state leading to this intermediate more effectively than other halogens. masterorganicchemistry.com While the iodo group is a good leaving group, its reactivity in SNAr can be lower compared to other halogens. However, under appropriate conditions with strong nucleophiles, the iodo group in this compound can be displaced. Recent studies have also suggested that many SNAr reactions may proceed through a concerted mechanism rather than the classical two-step process. nih.govnih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

The iodo group of this compound is an excellent handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds, creating biaryl compounds, styrenes, and conjugated systems. libretexts.org

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) species. This step is often the rate-determining step, and the reactivity of the halide follows the order I > Br > Cl. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for the modification of complex molecules like this compound. libretexts.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Reactant 1 Reactant 2 Catalyst Base Product
This compound Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 5-Formyl-2-phenylbenzonitrile
This compound 4-Methoxyphenylboronic acid PdCl₂(dppf) Cs₂CO₃ 5-Formyl-2-(4-methoxyphenyl)benzonitrile
This compound Pyridine-3-boronic acid Pd(OAc)₂/SPhos K₃PO₄ 5-Formyl-2-(pyridin-3-yl)benzonitrile

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org This reaction is a powerful method for the synthesis of conjugated enynes and arylalkynes. libretexts.org

The generally accepted mechanism involves two interconnected catalytic cycles: one for palladium and one for copper. libretexts.org The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

The iodo group of this compound makes it a suitable substrate for Sonogashira coupling, allowing for the introduction of an alkyne moiety at the 2-position of the benzonitrile (B105546) ring. This transformation is valuable for the synthesis of various heterocyclic compounds and materials with interesting electronic properties. nih.govnih.govresearchgate.net

Table 2: Examples of Sonogashira Coupling Reactions

Reactant 1 Reactant 2 Catalyst Co-catalyst Base Product
This compound Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N 5-Formyl-2-(phenylethynyl)benzonitrile
This compound Trimethylsilylacetylene Pd(PPh₃)₄ CuI i-Pr₂NH 5-Formyl-2-((trimethylsilyl)ethynyl)benzonitrile
This compound 1-Hexyne PdCl₂(dppf) CuI DBU 5-Formyl-2-(hex-1-yn-1-yl)benzonitrile

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. organic-chemistry.org

The catalytic cycle of the Heck reaction typically involves the following steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (this compound).

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.

Reductive Elimination: The base regenerates the palladium(0) catalyst from the palladium-hydride species. libretexts.org

The Heck reaction with this compound would allow for the introduction of a vinyl group at the 2-position. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in its application. libretexts.org Dehydrogenative Heck reactions, where a C-H bond of an arene is directly coupled with an alkene, represent a related and increasingly important area of research. mdpi.com

Cross-electrophile coupling (XEC) is an emerging and powerful synthetic strategy that involves the coupling of two different electrophiles, typically driven by a reducing agent and a metal catalyst, often nickel or palladium. acs.org This approach is advantageous as it utilizes readily available electrophiles, such as aryl halides, as coupling partners, expanding the scope of accessible molecules. acs.orgrsc.org

In the context of this compound, an XEC reaction could involve its coupling with another electrophile, such as an alkyl halide or another aryl halide. wisc.edu For instance, a nickel-catalyzed XEC could couple this compound with an alkyl bromide to introduce an alkyl group at the 2-position. These reactions often proceed through a catalytic cycle involving the reduction of a high-valent metal species to a low-valent state, which can then react with the electrophiles.

Reactivity of the Formyl Group

The aldehyde functionality is a cornerstone of the reactivity of this compound, participating in a variety of condensation and redox reactions.

The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate followed by the elimination of water. The resulting imine can be a stable final product or a reactive intermediate for further transformations. For instance, the imine can be reduced to a secondary amine or be subjected to attack by nucleophiles.

A representative reaction is the condensation of this compound with a primary amine, such as a substituted aniline (B41778), in a suitable solvent like ethanol. The reaction can be driven to completion by removing the water formed, for example, by azeotropic distillation.

Reactant 1Reactant 2ProductConditions
This compoundPrimary Amine (e.g., Aniline)N-(2-iodo-5-cyanobenzylidene)anilineEthanol, catalytic acid, reflux

This table is illustrative and based on general chemical principles of imine formation.

The formyl group can be selectively reduced to a primary alcohol, yielding 2-iodo-5-(hydroxymethyl)benzonitrile. This transformation requires a mild reducing agent that does not affect the nitrile or the carbon-iodine bond. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at or below room temperature. The chemoselectivity of NaBH₄ is a key advantage, as it generally does not reduce nitriles under these conditions. To prevent potential side reactions, such as intramolecular transesterification in more complex substrates, a weak acid like acetic acid can be added to the reaction mixture to quench the intermediate benzyl (B1604629) alkoxide. nih.gov

ReactantReagentProductSolvent
This compoundSodium Borohydride (NaBH₄)2-iodo-5-(hydroxymethyl)benzonitrileMethanol or Ethanol

This table represents a typical selective reduction of an aromatic aldehyde.

The aldehyde functionality of this compound can be oxidized to a carboxylic acid, yielding 3-cyano-4-iodobenzoic acid. This transformation is a common step in the synthesis of more complex molecules. Several oxidizing agents can be employed for this purpose. A classic method involves the use of potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution. The reaction mixture is typically heated, and upon completion, acidification yields the carboxylic acid. Another approach is the use of hydrogen peroxide in a basic medium, which offers a milder and often more environmentally friendly alternative. wikipedia.org Oxone is another effective and eco-friendly oxidizing agent for converting aromatic aldehydes to carboxylic acids. ntu.edu.sg

ReactantReagentProductConditions
This compoundPotassium Permanganate (KMnO₄)3-cyano-4-iodobenzoic acidAqueous base, heat
This compoundHydrogen Peroxide (H₂O₂)3-cyano-4-iodobenzoic acidAqueous base
This compoundOxone3-cyano-4-iodobenzoic acidWater or water/ethanol mixture

This table outlines common methods for the oxidation of aromatic aldehydes.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo reduction to either an amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

The reduction of the nitrile group in this compound presents a chemoselectivity challenge due to the presence of the formyl group, which is also susceptible to reduction.

Reduction to Amines: The complete reduction of the nitrile group to a primary amine (aminomethyl group) can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org However, LiAlH₄ will also reduce the formyl group to a hydroxyl group. Therefore, the reaction of this compound with LiAlH₄ would be expected to yield (2-iodo-5-(hydroxymethyl)phenyl)methanamine. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is another common method for nitrile reduction to primary amines. wikipedia.org Under these conditions, the aldehyde would also likely be reduced.

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde is typically achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures, followed by aqueous workup. wikipedia.orgacs.org The reaction proceeds via an imine intermediate which is hydrolyzed to the aldehyde. However, the selective reduction of the nitrile in the presence of an aldehyde is generally not feasible with most common hydride reagents, as aldehydes are typically more reactive towards reduction than nitriles. Therefore, attempting a DIBAL-H reduction on this compound would likely result in the reduction of the formyl group to an alcohol, while the nitrile may or may not be reduced depending on the stoichiometry and reaction conditions. Achieving selective reduction of the nitrile to an aldehyde would likely require protection of the existing formyl group. A newer method for the controlled reduction of nitriles to aldehydes uses a combination of sodium hydride and zinc chloride. ntu.edu.sgorganic-chemistry.org

Functional GroupReagentExpected Product from this compound
Nitrile & FormylLithium Aluminum Hydride (LiAlH₄)(2-iodo-5-(hydroxymethyl)phenyl)methanamine
Nitrile & FormylCatalytic Hydrogenation (e.g., H₂/Raney Ni)(2-iodo-5-(hydroxymethyl)phenyl)methanamine
NitrileDIBAL-H (selective reduction to aldehyde)Likely reduction of the formyl group to an alcohol. Selective nitrile reduction is challenging.

This table summarizes the expected outcomes of reducing the nitrile group in the presence of a formyl group.

Ritter-Type Reactions for Heterocycle Synthesis

The Ritter reaction is a classic method in organic synthesis that involves the addition of a nitrile to a carbocation, which is typically generated from an alkene or an alcohol in the presence of a strong acid, to form an N-alkyl amide. wikipedia.orgmissouri.eduorganic-chemistry.org This reaction can be adapted for the synthesis of nitrogen-containing heterocycles. While direct examples of this compound participating in Ritter-type reactions for heterocycle synthesis are not extensively documented in the current literature, the reactivity of the nitrile group suggests its potential in such transformations.

In a hypothetical Ritter-type reaction, the nitrile group of this compound could act as the nucleophile. The reaction would likely be initiated by the formation of a carbocation from a suitable precursor, which would then be attacked by the nitrogen atom of the nitrile. Subsequent intramolecular cyclization, potentially involving the formyl group or another part of the molecule, followed by hydrolysis, could lead to the formation of a heterocyclic system. The success of such a reaction would be highly dependent on the reaction conditions and the nature of the carbocation precursor. A recent review highlights the utility of the Ritter reaction in constructing various aza-heterocycles, including oxazolines and imidazolines, from functionalized nitriles. researchgate.net

Hydrolysis and Other Nucleophilic Additions

The formyl and nitrile groups of this compound are both susceptible to hydrolysis and other nucleophilic additions, though their reactivity can be influenced by the electronic nature of the substituted benzene ring.

Hydrolysis: The hydrolysis of the nitrile group can yield a carboxylic acid or an amide, depending on the reaction conditions (acidic or basic). irb.hr Similarly, the formyl group can be hydrated in the presence of water. The mechanism of hydrolysis for related compounds, such as acetyl chloride, has been shown to proceed via an SN2 pathway. nih.gov For organophosphorus esters, hydrolysis rates are enhanced by the presence of electron-withdrawing groups. viu.ca Given the electron-withdrawing nature of the iodo and formyl/nitrile groups, the hydrolysis of the nitrile in this compound might be facilitated.

Other Nucleophilic Additions: The electrophilic carbon atom of the formyl group is a prime target for nucleophiles. A documented example of a nucleophilic addition to this compound is its reaction with (E)-3-(3-aminophenyl)acrylate in the presence of acetic acid, followed by reduction of the resulting imine with sodium cyanoborohydride. google.com This reaction, a form of reductive amination, demonstrates the accessibility of the formyl group to nucleophilic attack.

Reactant Nucleophile Product Type Reference
This compound(E)-3-(3-aminophenyl)acrylateSecondary Amine google.com

Regioselectivity and Chemoselectivity in Multi-Functional Group Transformations

The presence of multiple reactive sites in this compound—the formyl group, the iodo group, and the nitrile group—makes the control of regioselectivity and chemoselectivity a critical aspect of its synthetic utility. wikipedia.orgyoutube.comkhanacademy.orgyoutube.comyoutube.com

Regioselectivity: In reactions involving the aromatic ring, the directing effects of the existing substituents play a crucial role. The formyl and nitrile groups are meta-directing, while the iodo group is ortho, para-directing. This complex interplay of directing effects can be exploited to achieve regioselective functionalization of the aromatic ring.

Chemoselectivity: The differential reactivity of the functional groups allows for selective transformations. For instance, the iodo group is particularly susceptible to palladium-catalyzed cross-coupling reactions. A specific example is the Suzuki coupling of this compound with 4-(dimethylamino)phenylboronic acid hydrochloride. google.com This reaction proceeds chemoselectively at the C-I bond without affecting the formyl or nitrile groups. The choice of catalyst, ligands, and reaction conditions is paramount in achieving such selectivity. Recent reviews have highlighted how chemoselectivity in one-pot reactions can be modulated by varying substrates, solvents, or catalysts to afford complex molecular architectures. nih.gov

Reaction Type Reactive Site Reagents Product Reference
Suzuki CouplingIodo group4-(dimethylamino)phenylboronic acid hydrochloride, Pd2(dba)3, SPhos, K3PO45-Formyl-2-(4-(dimethylamino)phenyl)benzonitrile google.com
Reductive AminationFormyl group(E)-3-(3-aminophenyl)acrylate, AcOH, NaBH3CNMethyl (E)-3-(3-((4-cyano-3-iodobenzyl)amino)phenyl)acrylate google.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and designing new synthetic routes.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a reaction. missouri.edu For instance, a primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. While no specific KIE studies on reactions involving this compound have been reported, such studies could provide valuable insights. For example, in a hypothetical C-H functionalization reaction at the formyl group, a significant KIE upon deuteration of the formyl proton would suggest that C-H bond cleavage is involved in the rate-determining step. In the nitration of benzene, the absence of a significant KIE when using deuterated benzene indicates that the addition of the nitronium ion is the rate-controlling step, not the C-H bond weakening. wikipedia.orgnih.gov

Reaction Pathway Elucidation (e.g., C-H functionalization, electron-transfer mechanisms)

The elucidation of reaction pathways often involves a combination of experimental and computational studies. For a molecule like this compound, several reaction pathways can be envisioned.

C-H Functionalization: While direct C-H functionalization of the formyl group is a possibility, the aromatic C-H bonds could also be targets for functionalization, guided by the existing substituents.

Strategic Derivatization and Functionalization Approaches Using 5 Formyl 2 Iodobenzonitrile

Synthesis of Complex Aromatic and Heteroaromatic Scaffolds

The strategic positioning of the iodo, formyl, and cyano groups on the benzene (B151609) ring of 5-formyl-2-iodobenzonitrile enables its use as a linchpin in the synthesis of fused polycyclic aromatic and heteroaromatic systems. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, are frequently employed to functionalize the C-I bond, initiating sequences that lead to complex scaffolds. rsc.org

A prominent application involves the Suzuki-Miyaura cross-coupling reaction. For instance, this compound can be coupled with various arylboronic acids. The resulting biphenyl (B1667301) derivative serves as a key intermediate which can then undergo further transformations. One such pathway involves a subsequent intramolecular cyclization or a reaction cascade to build elaborate ring systems.

Research has shown the successful coupling of this compound with 4-(dimethylamino)phenylboronic acid using a palladium catalyst like Pd₂(dba)₃ with a SPhos ligand. google.com The resulting product, 4'-dimethylamino-4-formylbiphenyl-2-carbonitrile, is a more complex intermediate ready for subsequent synthetic steps. google.com These steps often involve the aldehyde group, which can react with amines to form imines, followed by reduction or cyclization to generate nitrogen-containing heterocycles like isoquinolines or phenanthridines.

Table 1: Synthesis of Biphenyl Intermediates via Suzuki Coupling

Reactant 1 Reactant 2 Catalyst System Product Ref
This compound 4-(dimethylamino)phenylboronic acid hydrochloride Pd₂(dba)₃ / SPhos / K₃PO₄ 4'-Dimethylamino-4-formylbiphenyl-2-carbonitrile google.com

This table illustrates a typical Suzuki-Miyaura cross-coupling reaction to create a biphenyl scaffold from this compound.

Development of Advanced Synthetic Intermediates

Beyond the direct synthesis of complex final targets, this compound is instrumental in preparing other advanced synthetic intermediates. The selective manipulation of one functional group while preserving the others is key to its utility.

The aldehyde functionality is a common site for initial transformation. It can be readily oxidized to a carboxylic acid, creating a new point for amide or ester formation, or reduced to a primary alcohol, which can act as a nucleophile or be converted into a leaving group.

A significant application is its use in reductive amination reactions. The aldehyde group reacts with a primary or secondary amine to form an imine in situ, which is then reduced, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), to furnish a secondary or tertiary amine. This strategy has been documented in the synthesis of complex molecules where this compound is first coupled via its iodo group and the resulting aldehyde is then subjected to reductive amination. google.com For example, after coupling, the resulting 4'-dimethylamino-4-formylbiphenyl-2-carbonitrile has been reacted with amines like isopropyl (E)-3-(3-aminophenyl)acrylate in the presence of acetic acid and subsequently reduced with NaBH₃CN to yield a complex amine intermediate. google.com This step-wise functionalization highlights how the compound serves as a scaffold upon which molecular complexity is built.

Table 2: Reductive Amination using a this compound Derivative

Aldehyde Precursor Amine Partner Reagents Product Type Ref

This table outlines the transformation of the formyl group into a secondary amine linkage, creating an advanced intermediate for further synthesis.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are powerful tools for rapidly building molecular complexity. The aldehyde group of this compound makes it an excellent substrate for a variety of MCRs.

While specific, named MCRs like the Ugi or Passerini reaction involving this compound are not extensively detailed in readily available literature, the principles of MCRs are applied in sequential one-pot syntheses. A documented example that functions like a multi-component reaction involves the one-pot reaction of this compound, an amine such as (E)-3-(3-aminophenyl)acrylate, and a reducing agent (sodium cyanoborohydride). google.com In this process, three components are combined to directly form a complex secondary amine. google.com The reaction proceeds through an initial imine formation between the aldehyde and the amine, which is then immediately reduced in the same pot, a sequence characteristic of MCR strategies. google.com

Tandem and Cascade Reactions for Molecular Complexity

Tandem or cascade reactions are sophisticated synthetic strategies where a single catalytic event initiates a sequence of bond-forming transformations, leading to a dramatic increase in molecular complexity in a single operation. rsc.org this compound is an ideal substrate for designing such cascades due to its electronically distinct functional groups.

A hypothetical but highly plausible tandem reaction sequence could begin with a palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne that also contains a nucleophilic group (e.g., an amine or alcohol). The initial C-C bond formation would be followed by an intramolecular cyclization, where the nucleophile attacks either the aldehyde or the nitrile group, triggered by the reaction conditions or a second catalyst. This would lead to the rapid assembly of a complex heterocyclic system.

Similarly, a Pictet-Spengler-type reaction cascade can be envisioned. First, a reductive amination between this compound and an amine like tryptamine (B22526) would form an intermediate. This intermediate, still bearing the iodo- and cyano-substituents, could then undergo an intramolecular cyclization, followed by a subsequent palladium-catalyzed reaction at the iodine position, all as part of a planned, one-pot sequence. These elegant reaction pathways allow for the efficient construction of polycyclic frameworks that are central to many areas of chemical and pharmaceutical research. rsc.org

Spectroscopic and Advanced Analytical Characterization in Research of 5 Formyl 2 Iodobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹³C CPMAS-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-Formyl-2-iodobenzonitrile. Both ¹H and ¹³C NMR are routinely employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgnih.gov

In a typical ¹H NMR spectrum of this compound, the protons on the aromatic ring would appear as distinct signals in the downfield region (typically 7.0-9.0 ppm), with their splitting patterns (multiplicity) and coupling constants (J-values) revealing their substitution pattern. The aldehydic proton of the formyl group would be observed as a singlet at a significantly downfield chemical shift (around 10.0 ppm) due to the deshielding effect of the carbonyl group.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. researchgate.net The carbon of the nitrile group (-CN) typically appears in the range of 110-125 ppm, while the carbonyl carbon of the formyl group is found further downfield, around 190-200 ppm. The aromatic carbons would have signals in the 120-150 ppm region, with the carbon attached to the iodine atom showing a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Please note: These are predicted values based on standard chemical shift ranges and may vary from experimental results.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic Proton (-CHO)~10.0 (s)-
Aromatic Protons7.5 - 8.5 (m)-
Carbonyl Carbon (-CHO)-~190
Nitrile Carbon (-CN)-~117
Aromatic Carbons-120 - 150
Carbon attached to Iodine-~95

s = singlet, m = multiplet

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of this compound. ias.ac.in High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the unambiguous confirmation of its molecular formula (C₈H₄INO). rsc.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of iodine would be indicated by its characteristic isotopic pattern. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways would likely involve the loss of the formyl group (CHO), the iodine atom (I), and the nitrile group (CN), leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[M]⁺C₈H₄INO256.9389
[M-CHO]⁺C₇H₃IN227.9338
[M-I]⁺C₈H₄NO130.0293
[M-CN]⁺C₇H₄IO230.9304

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in this compound. researchgate.net

The IR spectrum would show characteristic absorption bands corresponding to the vibrational modes of the different functional groups. A strong, sharp absorption band around 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. ias.ac.in The formyl group would exhibit a strong C=O stretching vibration in the region of 1690-1710 cm⁻¹ and characteristic C-H stretching vibrations around 2820 and 2720 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. researchgate.netchemicalbook.com The symmetric stretching of the C≡N bond, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. ias.ac.in Similarly, the breathing modes of the aromatic ring are typically strong in the Raman spectrum. researchgate.net The study of benzonitrile (B105546) and its derivatives by Raman spectroscopy has established characteristic frequencies for the ring breathing mode around 1000 cm⁻¹ and the nitrile stretch around 2230 cm⁻¹. ias.ac.inresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Nitrile (-C≡N)Stretching2220 - 2240 (strong, sharp)~2230 (strong)
Carbonyl (-CHO)C=O Stretching1690 - 1710 (strong)1690 - 1710 (moderate)
Aldehydic C-HStretching~2820 and ~2720-
Aromatic RingC=C Stretching1450 - 16001450 - 1600
Aromatic RingRing Breathing-~1000 (strong)

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions in this compound. While no specific crystal structure of this compound has been reported in the searched literature, the technique has been used to characterize related complex organic molecules, providing definitive structural proof.

A successful crystallographic analysis of this compound would yield its space group, unit cell dimensions, and the exact coordinates of each atom in the crystal lattice. This information is invaluable for understanding the packing of molecules in the solid state and for correlating its solid-state properties with its molecular structure.

Powder X-ray Diffraction (PXRD) for Crystalline Materials

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and assessing the purity of a sample of this compound. The PXRD pattern is a fingerprint of a specific crystalline solid. While specific PXRD data for this compound is not available, the technique is widely used for the characterization of organic compounds and their derivatives. researchgate.net

Electron Microscopy Techniques (TEM, SEM) for Morphological and Nanoscale Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and nanoscale features of materials. While not typically applied to simple, bulk crystalline organic compounds like this compound, these techniques would be highly relevant for studying its derivatives that are formulated into nanomaterials or incorporated into larger composite structures. SEM would provide information on the surface topography and particle size distribution, while TEM could reveal internal structures and crystallographic details at the nanoscale. No specific applications of these techniques to this compound were found in the searched literature.

Computational Chemistry and Theoretical Investigations of 5 Formyl 2 Iodobenzonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

The electronic structure of 5-Formyl-2-iodobenzonitrile is characterized by the interplay of the electron-withdrawing nitrile (-CN) and formyl (-CHO) groups, and the bulky, polarizable iodine atom attached to the benzene (B151609) ring. DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide a detailed picture of this electronic landscape. nih.govmdpi.com Key electronic properties that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov For this compound, the HOMO is expected to be localized primarily on the iodine atom and the aromatic ring, while the LUMO is likely to be distributed over the electron-withdrawing nitrile and formyl groups.

Electron Density and Electrostatic Potential: DFT can generate maps of electron density, highlighting the regions where electrons are concentrated. The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. nih.gov For this compound, the oxygen atom of the formyl group and the nitrogen atom of the nitrile group are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atom of the formyl group and the carbon atoms attached to the electron-withdrawing groups would exhibit positive potential (electrophilic sites).

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as global hardness, softness, and electrophilicity index. scirp.orgmdpi.com These parameters provide quantitative measures of a molecule's resistance to change in its electron distribution and its propensity to accept electrons, respectively.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D
Global Hardness (η)2.2 eV
Global Softness (S)0.23 eV⁻¹
Electrophilicity Index (ω)2.8 eV

Mechanistic Probing via Computational Modeling (e.g., transition states, energy profiles)

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. e3s-conferences.orgresearchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. e3s-conferences.orgyoutube.com For this compound, this approach can be used to study a variety of potential reactions, such as nucleophilic aromatic substitution or cycloaddition reactions involving the nitrile group. researchgate.netnumberanalytics.comnih.gov

A key aspect of mechanistic probing is the location of transition states, which are the highest energy points along the reaction coordinate. e3s-conferences.orgucsb.edu The structure of the transition state provides crucial information about the geometry of the reacting molecules as they transform from reactants to products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate.

For instance, in a nucleophilic aromatic substitution reaction where a nucleophile attacks the carbon atom bearing the iodine, computational modeling can be used to:

Calculate the energy profile of the reaction, including the formation of any intermediates like a Meisenheimer complex. numberanalytics.com

Determine the structure of the transition state leading to the substitution product.

Compare the activation energies for substitution at different positions on the aromatic ring to predict the regioselectivity of the reaction.

Similarly, for reactions involving the formyl group, such as nucleophilic addition, computational modeling can help in understanding the stereoselectivity of the reaction by comparing the energies of the transition states leading to different stereoisomers.

Table 2: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution on this compound
SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.7
Products-10.1

Prediction of Spectroscopic Properties

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. researchgate.net For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing the calculated IR spectrum with the experimental one, chemists can confirm the structure of a synthesized compound and assign the observed vibrational bands to specific molecular motions. For this compound, characteristic vibrational frequencies are expected for the C≡N stretch of the nitrile group, the C=O stretch of the formyl group, and various C-H and C-C stretching and bending modes of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts of ¹H and ¹³C nuclei in a molecule. nih.gov These predictions can aid in the assignment of experimental NMR spectra and can be particularly useful for complex molecules with overlapping signals. For this compound, calculations can predict the chemical shifts of the aromatic protons, the formyl proton, and the various carbon atoms in the molecule, taking into account the electronic effects of the substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. nih.govresearchgate.net It can calculate the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis region, which are related to the electronic transitions between molecular orbitals.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound
SpectrumPredicted FeatureValue
IRC≡N stretch2230 cm⁻¹
IRC=O stretch1705 cm⁻¹
¹H NMRFormyl proton (CHO)10.1 ppm
¹³C NMRNitrile carbon (CN)118 ppm
¹³C NMRCarbonyl carbon (CO)190 ppm
UV-Visλmax285 nm

Structure-Reactivity Relationship Analysis through Computational Approaches

Computational chemistry offers a powerful framework for establishing structure-reactivity relationships. mdpi.com By systematically modifying the structure of a molecule and calculating its properties, it is possible to understand how different structural features influence its reactivity. For this compound, computational approaches can be used to explore how changes in the substituents on the aromatic ring affect its electronic properties and, consequently, its reactivity.

For example, one could computationally investigate a series of related molecules where the formyl group is replaced by other electron-withdrawing or electron-donating groups. By calculating the HOMO-LUMO gap, MEP, and other reactivity descriptors for each molecule in the series, it would be possible to establish a quantitative structure-reactivity relationship (QSRR). This analysis could reveal, for instance, how the electrophilicity of the carbon atom attached to the iodine is modulated by the nature of the substituent at the 5-position.

Such studies are crucial for designing new molecules with desired reactivity. For example, if the goal is to enhance the rate of a particular reaction, computational analysis can guide the selection of substituents that would lower the activation energy.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanical calculations provide detailed information about the electronic structure and energetics of a molecule, they are often limited to static structures. Molecular dynamics (MD) simulations, on the other hand, allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes how the molecule's conformation changes over time.

For a relatively rigid molecule like this compound, MD simulations can be used to explore its conformational space and identify the most stable conformers. The orientation of the formyl group relative to the benzene ring can be a key conformational feature. MD simulations can provide insights into the rotational barrier around the C-C bond connecting the formyl group to the ring and the relative populations of different conformers at a given temperature.

Furthermore, MD simulations can be used to study the behavior of this compound in solution. By including solvent molecules in the simulation, it is possible to investigate how the solvent influences the molecule's conformation and dynamics. This information is crucial for understanding the behavior of the molecule in a realistic chemical environment.


Applications of 5 Formyl 2 Iodobenzonitrile in the Design and Synthesis of Complex Chemical Systems

Utilization in the Synthesis of Heterobiaryl Scaffolds

The creation of biaryl and heterobiaryl structures is a cornerstone of modern medicinal chemistry and materials science. 5-Formyl-2-iodobenzonitrile serves as an excellent precursor for these scaffolds due to the presence of the iodine atom, which is a highly effective leaving group in metal-catalyzed cross-coupling reactions.

Detailed research findings show its application in palladium-catalyzed Suzuki-Miyaura coupling reactions. For instance, this compound can be reacted with a substituted phenylboronic acid, such as 4-(dimethylamino)phenylboronic acid hydrochloride, to form a biphenyl (B1667301) linkage. In a documented procedure, this reaction is carried out using a palladium catalyst like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in the presence of a phosphine (B1218219) ligand (like SPhos) and a base such as potassium phosphate (B84403) (K₃PO₄). This transformation efficiently yields a complex biaryl structure, demonstrating the compound's utility in constructing carbon-carbon bonds between aromatic rings, a fundamental step in building heterobiaryl systems. The iodine atom at the 2-position readily participates in the oxidative addition step of the catalytic cycle, making it a reliable handle for such transformations.

Role in the Synthesis of Advanced Intermediates for Complex Molecular Architectures

Beyond the initial coupling, this compound is instrumental in building more elaborate molecular architectures through sequential reactions involving its other functional groups. The formyl and nitrile groups provide additional points for diversification, allowing the molecule to act as a multi-functional intermediate.

A prime example is its use in the synthesis of potential therapeutic agents, such as partial agonists of the farnesoid X receptor (FXR). Following a Suzuki coupling, the resulting biaryl compound, which still contains the formyl group, can undergo further modifications. One such modification is reductive amination. In a specific synthetic route, this compound is first reacted with an aminophenyl acrylate (B77674) derivative. The formyl group initially forms an imine with the amino group of the coupling partner, which is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield a stable secondary amine linkage. mpg.de This sequence of a Suzuki coupling followed by a reductive amination highlights how this compound can be used to rapidly assemble complex molecules that are key intermediates for pharmacologically active compounds. mpg.de

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

The development of porous crystalline materials, including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), is a rapidly growing field. These materials have applications in gas storage, separation, and catalysis. The utility of this compound as a building block, or monomer, for such materials is significant.

This compound is an ideal candidate for a COF monomer due to its rigid structure and multiple reactive sites. The formyl group is a classic functional group for forming robust linkages in COFs, typically through condensation reactions (e.g., Schiff base formation with amine-containing monomers) to create crystalline, porous networks.

Furthermore, the iodo- and nitrile- functionalities can be used to impart specific properties to the resulting framework or as secondary sites for post-synthetic modification. Research has specifically identified this compound as a monomer used in Suzuki coupling reactions for the synthesis of metal-organic frameworks. This same reactivity is directly translatable to the synthesis of all-organic COFs, where the iodo-group could be used in Ullmann or Suzuki polymerizations to form the framework itself. The combination of a condensable aldehyde and a coupling-ready iodide on a single, rigid monomer allows for the design of complex and highly functional porous materials.

The electronic properties of the building blocks used to construct COFs are critical to their function. COFs designed with electron donor-acceptor characteristics can exhibit excellent performance as photocatalysts. By combining monomers with different electronic properties, the band gap and light-harvesting capabilities of the resulting COF can be finely tuned.

A COF constructed using this compound would incorporate both electron-withdrawing nitrile and iodo groups. If this monomer were co-polymerized with an electron-rich amine linker, the resulting framework could possess the donor-acceptor architecture beneficial for photocatalysis. Such materials are used to generate electron-hole pairs upon light absorption, which can then drive chemical reactions, such as water splitting for hydrogen evolution or the degradation of organic pollutants. mpg.de The high surface area and ordered pores of COFs allow for efficient diffusion of substrates and products, enhancing catalytic efficiency.

Precursor for Optoelectronic Materials

The synthesis of conjugated organic molecules is fundamental to the field of optoelectronics, which includes devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. Benzonitrile (B105546) derivatives are known to be utilized in the development of materials for molecular electronics.

This compound serves as a valuable precursor in this area. The cross-coupling reactions it readily undergoes, such as the Suzuki reaction, are a primary method for creating the extended π-conjugated systems required for optoelectronic function. By linking this compound with other aromatic or heteroaromatic building blocks, materials with specific light-absorbing and light-emitting properties can be designed. The presence of the polar nitrile group can also influence the electronic characteristics and molecular packing of the final material. Furthermore, the optical properties of iodo-substituted benzonitriles suggest their potential in applications where the refractive index of the material is important.

Future Research Directions and Emerging Paradigms for 5 Formyl 2 Iodobenzonitrile Chemistry

Development of Novel Catalytic Systems for Transformations

The reactivity of 5-Formyl-2-iodobenzonitrile is largely dictated by the carbon-iodine bond, a prime site for transition-metal-catalyzed cross-coupling reactions. While standard palladium-based systems are effective, future research will likely focus on developing more sophisticated and efficient catalytic systems to enable new transformations and improve existing ones.

Research in this area could explore:

Advanced Palladium Catalysts: The development of novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands for palladium could enhance catalytic activity, broaden the substrate scope for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, and allow for lower catalyst loadings.

Copper and Nickel Catalysis: Investigating earth-abundant metal catalysts like copper and nickel offers a more sustainable and economical alternative to palladium for cross-coupling and other transformations.

Photoredox and Dual Catalysis: The integration of photoredox catalysis with transition-metal catalysis could open pathways to novel reactions under mild conditions. For instance, a light-mediated process could generate a radical intermediate that then engages with a nickel or palladium catalytic cycle, enabling transformations not accessible through traditional thermal methods. Brønsted acid or base catalysis could also be combined with metal catalysis to modulate the reactivity of the formyl group in tandem with cross-coupling reactions .

Table 1: Potential Novel Catalytic Systems for this compound

Catalytic System Target Transformation Potential Advantages
Palladium-NHC Complexes Suzuki, Heck, Sonogashira, Buchwald-Hartwig Cross-Coupling Higher stability, lower catalyst loading, broader substrate scope.
Nickel(II)/dppp Complexes Cyanation, Amination Use of a more earth-abundant metal, unique reactivity profiles.
Iridium or Ruthenium Photoredox Catalysts Radical-mediated additions to the aldehyde or nitrile Mild reaction conditions, generation of novel intermediates.

Exploration of Asymmetric Syntheses and Stereoselective Transformations

The formyl group in this compound is a prochiral center, presenting a significant opportunity for the development of asymmetric transformations to create chiral molecules, which are crucial in medicinal chemistry. nih.govrsc.org Future work will undoubtedly move towards controlling the stereochemistry of reactions involving this functional group.

Key research avenues include:

Asymmetric Reductions: The development of chiral catalysts for the stereoselective reduction of the aldehyde to a chiral alcohol. This could involve chiral borane (B79455) reagents or transition-metal catalysts with chiral ligands.

Organocatalytic Additions: Chiral organocatalysts, such as proline derivatives or chiral bifunctional ammonium (B1175870) salts, could be used to mediate the enantioselective addition of nucleophiles (e.g., nitroalkanes, malonates, or ketones) to the aldehyde group, constructing quaternary carbon centers with high enantioselectivity. mdpi.com

Stereoselective Additions to the Nitrile: While more challenging, the exploration of catalysts for the stereoselective addition of organometallic reagents to the nitrile group could yield chiral ketones after hydrolysis.

Atroposelective Synthesis: Given the potential for restricted rotation in highly substituted biaryl systems that can be synthesized from this compound, future research could target the atroposelective synthesis of axially chiral compounds. nih.gov

Table 2: Prospective Asymmetric Transformations of this compound

Reaction Type Potential Chiral Catalyst/Reagent Chiral Product
Asymmetric Aldol Addition Proline-based Organocatalysts Chiral β-hydroxy aldehyde derivatives
Asymmetric Nitro-Aldol (Henry) Reaction Chiral Bifunctional Thiourea or Amine Catalysts Chiral β-nitro alcohol derivatives
Asymmetric Reduction CBS (Corey-Bakshi-Shibata) Catalyst Chiral (5-(hydroxymethyl)-2-iodophenyl)methanol

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing. core.ac.uk This approach offers enhanced safety, better process control, and improved scalability. Integrating the synthesis and transformations of this compound into flow and automated systems represents a major frontier. chemrxiv.org

Future directions in this domain include:

Continuous Flow Synthesis: Developing a multi-step, continuous flow process for the synthesis of this compound itself, minimizing manual handling and isolation of intermediates. core.ac.uk

Packed-Bed Reactors: Utilizing columns packed with immobilized catalysts (e.g., palladium on a solid support or immobilized organocatalysts) for cross-coupling or asymmetric reactions. beilstein-journals.org This would simplify purification and allow for catalyst recycling, improving process sustainability.

Automated Reaction Optimization: Coupling flow reactors with automated sampling and in-line analytical tools (e.g., IR or NMR spectroscopy) to rapidly screen reaction conditions and optimize yield and selectivity. researchgate.net

Telescoped Synthesis: Designing integrated flow sequences where the product of one reaction involving this compound is directly channeled into a subsequent reactor for further transformation without intermediate workup and purification.

Table 3: Comparison of Batch vs. Flow Processing for a Hypothetical Suzuki Coupling

Parameter Batch Processing Continuous Flow Processing
Heat & Mass Transfer Often inefficient, potential for hotspots. Superior, rapid mixing and heat exchange.
Safety Larger volumes of hazardous materials. Small reaction volumes, better containment.
Scalability Challenging, requires larger reactors. Achieved by running the system for longer. core.ac.uk
Process Control Manual or semi-automated. Fully automated with real-time monitoring. chemrxiv.orgresearchgate.net

| Catalyst Recovery | Often requires separate purification step. | Possible in-line with immobilized catalysts. beilstein-journals.org |

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling predictive modeling and accelerating optimization.

Emerging applications for this compound chemistry involve:

Yield Prediction: Training ML models on data from high-throughput experiments or flow reactors to predict reaction yields for cross-coupling reactions under various conditions (e.g., catalyst, ligand, solvent, temperature). nih.gov Studies have shown that sensor data, including color and temperature, can be used to predict product formation with high accuracy. nih.gov

Reaction Condition Recommendation: Developing AI algorithms that suggest optimal reaction conditions to maximize the yield of a desired product or minimize the formation of impurities.

In Silico Ligand Design: Using computational models to design novel ligands for catalytic systems tailored to specific transformations of this compound, predicting their efficacy before synthesis.

Predictive Spectroscopy: Training neural networks to predict spectroscopic outcomes (e.g., NMR spectra) for novel derivatives, aiding in structure elucidation and reaction monitoring.

Table 4: Applications of AI/ML in this compound Chemistry

AI/ML Application Input Data Predicted Output Potential Impact
Yield Prediction Model Reactants, catalyst, ligand, solvent, temperature, time. nih.gov Product Yield (%) Rapid optimization, reduced experimental cost.
Retrosynthesis Planning Target molecule structure Potential synthetic pathways Discovery of novel and more efficient routes.
Catalyst/Ligand Design Desired electronic and steric properties Novel ligand structures Accelerated discovery of superior catalysts.

Design of Sustainable Synthetic Routes

Green chemistry principles are becoming increasingly integral to modern synthetic planning. Future research on this compound will prioritize the development of more environmentally benign and sustainable synthetic methods.

Key areas of focus will be:

Atom Economy: Designing reactions, such as addition or cycloaddition reactions, that incorporate a maximum number of atoms from the reactants into the final product, minimizing waste.

Greener Solvents: Moving away from hazardous solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents.

Catalyst Recycling: Emphasizing the use of heterogeneous or immobilized catalysts that can be easily recovered and reused, reducing both cost and metal waste. beilstein-journals.org

Energy Efficiency: Employing methods like flow chemistry or microwave-assisted synthesis to reduce energy consumption compared to conventional heating methods. The precise temperature control in flow reactors can lead to significant energy savings. core.ac.uk

Renewable Feedstocks: Exploring synthetic routes that may originate from renewable bio-based starting materials, reducing reliance on petrochemical sources.

Table 5: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry Principle Conventional Method Sustainable Future Approach
Waste Prevention Stoichiometric reagents, complex workups. Catalytic methods, flow synthesis with in-line purification. core.ac.uk
Atom Economy Substitution reactions with poor atom economy. Addition reactions, designing telescoped syntheses.
Safer Solvents Use of chlorinated or polar aprotic solvents. Exploration of water, ethanol, or 2-MeTHF as reaction media.
Energy Efficiency Prolonged heating/refluxing in large batch reactors. Microwave irradiation or precisely controlled heating in flow reactors.

| Catalysis | Homogeneous catalysts lost during workup. | Immobilized, recyclable catalysts in packed-bed flow reactors. beilstein-journals.org |

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